Stobadine

Vue d'ensemble

Description

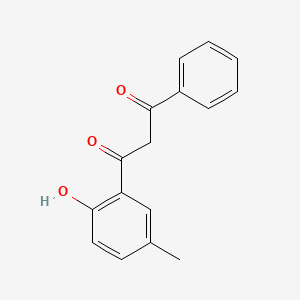

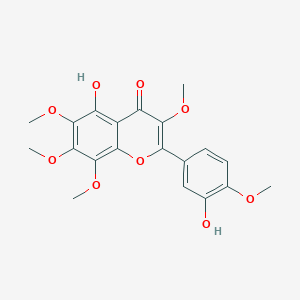

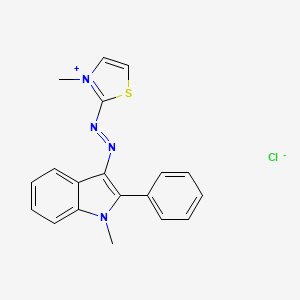

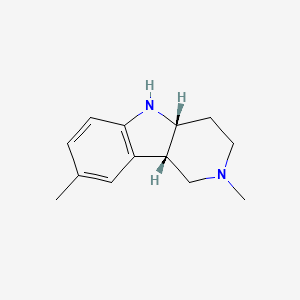

Stobadine est un dérivé de pyridoindole connu pour ses puissantes propriétés antioxydantes. Il a été synthétisé pour la première fois en 1983 et a depuis été étudié de manière approfondie pour sa capacité à piéger les espèces réactives de l'oxygène et à protéger les tissus du stress oxydatif . This compound est structurellement lié à l'indole et a été comparé à l'antioxydant phénolique Trolox .

Mécanisme D'action

Target of Action

Stobadine primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .

Mode of Action

This compound acts as a potent antioxidant . It prevents alterations in endoplasmic reticulum membrane fluidity induced by free radicals . By scavenging and neutralizing ROS, this compound helps to maintain cellular integrity and function . The antioxidant activity of this compound is believed to be mediated via the indolic nitrogen center .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway . By scavenging ROS, this compound helps to prevent oxidative damage to cellular components such as proteins, lipids, and DNA. This action can help to prevent or mitigate a variety of pathological conditions associated with oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of oxidative stress. By scavenging ROS, this compound helps to prevent oxidative damage to cellular components, thereby preserving cellular integrity and function . This action can contribute to the cardio- and neuroprotective effects of this compound .

Analyse Biochimique

Biochemical Properties

Stobadine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit lipid peroxidation and scavenge free radicals, thereby protecting cellular components from oxidative damage. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant effects .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been demonstrated to protect neuronal cells from oxidative stress-induced apoptosis, thereby preserving cell function and viability. Additionally, this compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. This modulation of gene expression helps in maintaining cellular redox balance and preventing oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound binds to free radicals, neutralizing them and preventing them from causing cellular damage. Furthermore, this compound inhibits the activity of enzymes involved in ROS production, such as NADPH oxidase, thereby reducing oxidative stress. It also upregulates the expression of antioxidant enzymes, enhancing the cell’s defense mechanisms against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress. The efficacy of this compound may decrease over time due to potential interactions with other biomolecules in the cellular environment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antioxidant effects without causing any adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no further benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites. These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine. This compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and antioxidant defense. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific cellular compartments. The localization of this compound within cells is essential for its ability to protect against oxidative damage and maintain cellular homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse implique la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau pyridoindole . Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs pour faciliter le processus de cyclisation.

Méthodes de production industrielle

Pour la production industrielle, la stobadine est souvent synthétisée dans des réacteurs à grande échelle où les conditions de réaction sont optimisées pour le rendement et la pureté. Le processus implique l'utilisation de matières premières de haute pureté et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Stobadine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former divers produits d'oxydation. Cette réaction est souvent facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Les réactions de réduction de la this compound peuvent conduire à la formation de dérivés réduits.

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent donner une gamme de composés pyridoindoliques substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les mécanismes antioxydants et le piégeage des radicaux libres.

Biologie : Étudiée pour ses effets protecteurs contre le stress oxydatif dans les systèmes biologiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans des conditions impliquant le stress oxydatif, telles que les maladies neurodégénératives et les troubles cardiovasculaires.

Industrie : Utilisée dans le développement de formulations antioxydantes pour diverses applications industrielles.

Mécanisme d'action

This compound exerce ses effets principalement par son activité antioxydante. Elle piège les espèces réactives de l'oxygène et empêche les dommages oxydatifs aux composants cellulaires. Les cibles moléculaires de la this compound comprennent les espèces réactives de l'oxygène et les radicaux libres, qu'elle neutralise par don d'électrons. Cette action contribue à maintenir l'intégrité cellulaire et à prévenir les dommages induits par le stress oxydatif .

Applications De Recherche Scientifique

Stobadine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.

Biology: Investigated for its protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential therapeutic applications in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Industry: Utilized in the development of antioxidant formulations for various industrial applications.

Comparaison Avec Des Composés Similaires

Stobadine est souvent comparée à d'autres antioxydants, tels que :

Trolox : Un analogue hydrosoluble de la vitamine E, connu pour ses puissantes propriétés antioxydantes.

Cemtirestat : Un dérivé de triazinoindole doté d'activités antioxydantes et inhibitrices de la réductase aldéhydique.

Epalrestat : Un inhibiteur de la réductase aldéhydique utilisé en clinique pour les complications diabétiques.

Unicité

L'unicité de this compound réside dans son double rôle d'antioxydant et d'agent neuroprotecteur. Sa capacité à piéger une large gamme d'espèces réactives de l'oxygène et sa stabilité structurelle en font un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Stobadine?

A1: this compound primarily functions as an antioxidant. Its main mechanism of action involves scavenging reactive oxygen species (ROS), including peroxyl radicals and alkoxyl radicals. [, , , , ]

Q2: Does this compound interact directly with any enzymes or receptors?

A2: While this compound's primary action is through ROS scavenging, research suggests interactions with specific enzymes and receptors. Studies have shown that this compound can inhibit voltage-operated ion channels, including sodium, potassium, and calcium channels in rat sensory neurons. [] Additionally, this compound can modulate human neutrophil functionality, particularly by inhibiting superoxide generation and myeloperoxidase release induced by receptor-specific stimuli like fMLP and opsonized zymosan. [] It also interacts with cytochrome P450 in rat liver microsomes, potentially stimulating its oxidase function. []

Q3: What are the downstream effects of this compound's antioxidant activity?

A3: this compound's antioxidant activity leads to several beneficial downstream effects. It can:

- Protect against oxidative damage: This includes protection of lipids, proteins, and DNA in various tissues like the heart, brain, kidneys, and liver. [, , , , ]

- Improve vascular function: this compound can attenuate vascular dysfunction by preserving endothelial function and reducing vasoconstriction. [, ]

- Reduce inflammation: By scavenging ROS, this compound can indirectly reduce the inflammatory response. [, ]

- Modulate cellular signaling: this compound can interfere with signaling pathways involved in inflammation and oxidative stress. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. [, ]

Q5: Is there any information available about the spectroscopic data of this compound?

A5: Yes, studies using pulse radiolysis with optical detection showed that one-electron oxidation of this compound generates a radical cation with absorbance maxima at 280 and 445 nm. This radical cation deprotonates to form a nitrogen-centered radical with absorbance maxima at 275, 335, and 410 nm. []

Q6: How do structural modifications of this compound affect its antioxidant activity?

A6: Research suggests that modifications to the this compound structure can significantly impact its antioxidant activity. For instance, dehydrothis compound, a derivative with an aromatized pyridoindole skeleton, exhibits reduced antioxidant activity compared to this compound. [] Furthermore, N-acetylation of the indolic nitrogen in this compound completely abolishes its radical scavenging capacity. [] These findings highlight the importance of the indolic nitrogen center for this compound's antioxidant action. [] A study comparing this compound with its low-basicity derivative, SMe1EC2, found that SMe1EC2 exhibited higher antioxidant activity, potentially due to both improved intrinsic free radical scavenging and better bioavailability. []

Q7: What is known about the stability of this compound in different formulations?

A7: One study examined the bioavailability and pharmacokinetics of two different oral this compound dipalmitate formulations in dogs. Results indicated bioequivalence between the two formulations, suggesting consistent absorption rates despite technological differences. [] Further research is needed to comprehensively understand the stability of this compound under various conditions.

Q8: Are there any specific formulation strategies used to enhance this compound's bioavailability?

A8: While the provided research doesn't explicitly detail formulation strategies for this compound, studies mention the use of dipalmitate salt (DP 1031) for oral administration. [] This suggests that employing prodrug strategies, like using the dipalmitate ester, might be employed to potentially enhance its bioavailability.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Studies in rabbits demonstrated that this compound crosses the placental barrier, particularly accumulating in the fetal brain and heart during late gestation. [] Research on rats revealed that this compound is metabolized in the liver, primarily by microsomal enzymes. Two main metabolites have been identified: N-desmethyl this compound and this compound N-oxide, which exists as two stereoisomers. [, ] Further research is necessary to fully elucidate this compound's ADME profile in other species, including humans.

Q10: What evidence supports this compound's in vivo activity and efficacy?

A10: Numerous animal studies highlight this compound's in vivo efficacy in various models:

- Diabetic complications: In diabetic rats, this compound attenuated albuminuria, enzymuria, kidney lipid peroxidation, and matrix collagen cross-linking. [] It also improved NCV deficits and protected against oxidative damage in various tissues. [, , ]

- Ischemia-reperfusion injury: this compound demonstrated protective effects against ischemia-reperfusion injury in various organs, including the heart, brain, kidneys, and intestines. [, , , , ]

- Other models: this compound exhibited protective effects against alloxan-induced hyperglycemia and lipid peroxidation. [, ] It also showed efficacy in reducing gastric mucosal injury and attenuating behavioral changes in stressed mice. [, ]

Q11: What in vitro models have been used to study this compound's effects?

A11: Several in vitro models have been employed to investigate this compound's mechanism of action and potential therapeutic benefits:

- Liposome peroxidation: this compound effectively inhibited lipid peroxidation induced by cumene hydroperoxide and copper ions in liposomal models. [, ]

- Cell-free systems: this compound demonstrated its free radical scavenging capabilities by inhibiting AAPH-induced oxidation in cell-free systems. []

- Isolated cells: Studies utilizing isolated human neutrophils revealed this compound's ability to inhibit superoxide generation and myeloperoxidase release induced by various stimuli. [, , ] Further research using isolated cells and tissues could provide more detailed insights into its cellular and molecular targets.

Q12: Have any clinical trials been conducted with this compound?

A12: While the provided research indicates this compound has progressed to Phase 2 clinical trials [], specific details about these trials are not included.

Q13: What analytical techniques have been used to study this compound?

A13: Various analytical methods have been employed in this compound research:

- Spectrophotometry: Used to monitor conjugated diene formation in lipid peroxidation studies and to analyze this compound's interaction with stable free radicals like DPPH. [, , , ]

- Chromatography: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were utilized for separating and identifying this compound and its metabolites. [, ]

- Mass spectrometry: Employed in conjunction with liquid chromatography (LC-MS/MS) to quantify this compound levels in human plasma. []

- Chemiluminescence: Used to assess the production of reactive oxygen species (ROS) in various biological samples. [, , ]

- Enzyme assays: Various enzyme activities, including superoxide dismutase, glutathione peroxidase, catalase, and N-acetyl-β-D-glucosaminidase, were measured to assess oxidative stress and tissue damage. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

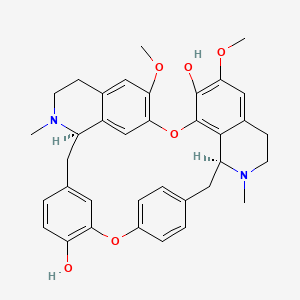

![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)

![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)